REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:26]=[CH:25][C:7]([C:8]([C:10]2[CH:15]=[C:14]([C:16]([CH3:19])([CH3:18])[CH3:17])[C:13]([OH:20])=[C:12]([C:21]([CH3:24])([CH3:23])[CH3:22])[CH:11]=2)=[O:9])=[CH:6][CH:5]=1)([O-])=O.[NH4+]=S>C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:8]([C:10]2[CH:15]=[C:14]([C:16]([CH3:18])([CH3:19])[CH3:17])[C:13]([OH:20])=[C:12]([C:21]([CH3:24])([CH3:23])[CH3:22])[CH:11]=2)=[O:9])=[CH:25][CH:26]=1
|
Name
|
4-(4-nitrobenzoyl)-2,6-di(t-butyl)phenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C=C1
|
Name
|
ammonium sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ammonium sulfide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
without heating for about 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours more
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After an additional 16 hours without heating
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the extracts are dried
|
Type
|
CUSTOM
|
Details
|
Evaporation of the dried extracts
|
Type
|
CUSTOM
|
Details
|
provides a solid residue which
|
Type
|
CUSTOM
|
Details
|
is recrystallized twice from a benzene-hexane mixture
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |